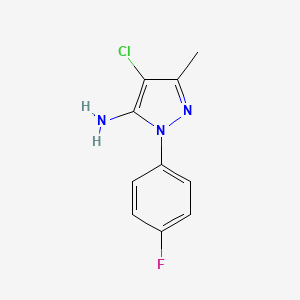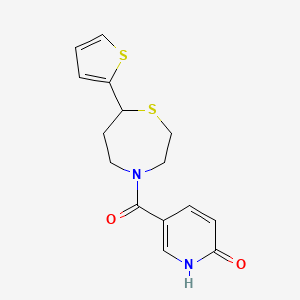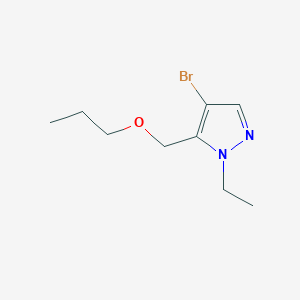
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-1-(4-fluorophenyl)-1-butanone” is a chemical compound with the molecular formula C10H10ClFO . Its molecular weight is 200.64 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, one study mentioned the synthesis of a related compound via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-(4-fluorophenyl)-1-butanone” can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine” are not available, related compounds have been synthesized via metal-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-(4-fluorophenyl)-1-butanone” include a molecular weight of 200.64 .Scientific Research Applications
Synthesis and Structural Characterization
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has been utilized in the synthesis and structural characterization of various compounds. In a study by Kariuki et al. (2021), isostructural compounds with similar chemical structures were synthesized, and their structure was determined by single crystal diffraction, showing the compound's utility in crystallography and molecular design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reductive Amination Processes
The compound is involved in reductive amination processes, as demonstrated in a study by Bawa et al. (2009). They described the use of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in the synthesis of secondary amines, highlighting its role in producing biologically active molecules and intermediates for pharmaceuticals (Bawa, Ahmad, & Kumar, 2009).
Cancer Research
In cancer research, modifications of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine have shown activity against important cancer kinases. A study by Abu Thaher et al. (2012) identified derivatives with significant inhibitory activity against various cancer-related kinases, suggesting potential in anticancer drug development (Abu Thaher et al., 2012).
Antimicrobial Activity
The compound has been used in the synthesis of molecules with antimicrobial properties. Mistry et al. (2016) synthesized derivatives that exhibited excellent to good antibacterial activity, demonstrating its relevance in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Computational Analysis in Drug Development
The compound's derivatives have been subject to computational evaluation to assess their reactivity and pharmaceutical potential, as shown in a study by Thomas et al. (2018). Their research involved DFT calculations, molecular dynamics simulations, and molecular docking, indicating its importance in computational drug design (Thomas et al., 2018).
Synthesis of Novel Compounds with Potential Biological Activities
Researchers have synthesized various novel compounds using 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, exploring their potential biological activities. Studies like that by Wu et al. (2012) and Rai et al. (2009) showcase the synthesis of compounds with antifungal and antibacterial activities (Wu et al., 2012); (Rai et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYFGDHVYIWTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2466285.png)
![N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466286.png)
![Methyl 4-(7-ethoxy-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2466287.png)
![Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2466288.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
![5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2466294.png)





![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[9-(4-Methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)